Imrecoxib - 395683-14-4

Imrecoxib

Catalog Number: EVT-270894
CAS Number: 395683-14-4
Molecular Formula: C21H23NO3S
Molecular Weight: 369.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Imrecoxib is a synthetic compound classified as a cyclooxygenase-2 (COX-2) inhibitor. [, , , ] It belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). [] Imrecoxib exhibits a moderate selectivity for COX-2, distinguishing it from highly selective COX-2 inhibitors. [] This balanced inhibition strategy aims to mitigate potential cardiovascular risks associated with highly selective COX-2 inhibitors. []

Future Directions
  • Elucidating the Role of Imrecoxib in Bone Metabolism: Studies have shown the potential impact of Imrecoxib on bone metabolism markers. [, , ] Further research is needed to fully understand these effects and their clinical implications, particularly in the context of inflammatory arthritis.
  • Developing Personalized Treatment Approaches: Investigating the influence of genetic factors, such as HLA-B27 status, on Imrecoxib response could pave the way for personalized treatment strategies. []

4′-Hydroxymethyl imrecoxib (M4)

  • Compound Description: 4′-Hydroxymethyl imrecoxib (M4) is a major metabolite of imrecoxib in rats. It is formed by the oxidation of the 4′-methyl group of imrecoxib. M4 can be further metabolized to 4′-carboxylic acid imrecoxib (M2). [, ]
  • Relevance: This compound is a key metabolite of imrecoxib and helps understand its metabolic pathway in vivo. The formation and further metabolism of M4 contribute to the understanding of imrecoxib's pharmacokinetic profile. [, ]

4′-Carboxylic acid imrecoxib (M2)

  • Compound Description: 4′-Carboxylic acid imrecoxib (M2) is a major metabolite of imrecoxib in rats and humans. It is formed by the oxidation of 4′-hydroxymethyl imrecoxib (M4). M2 is mainly excreted in feces. [, , ]
  • Relevance: This compound is a key metabolite of imrecoxib and its formation is a major metabolic pathway of imrecoxib in vivo. The significant plasma exposure of M2 in humans highlights the importance of understanding its formation and potential contribution to imrecoxib's pharmacological and safety profiles. [, , ]

4′-Hydroxymethyl-5-hydroxyl imrecoxib (M3)

  • Compound Description: 4′-Hydroxymethyl-5-hydroxyl imrecoxib (M3) is a dihydroxylated metabolite of imrecoxib found in rats. It undergoes further oxidation to form 4′-hydroxymethyl-5-carbonyl metabolite (M5). []
  • Relevance: This compound represents an intermediate metabolite in the metabolic pathway of imrecoxib. Although it may not be a major metabolite, understanding its formation and subsequent metabolism helps complete the picture of imrecoxib's biotransformation. []

4′-Hydroxymethyl-5-carbonyl imrecoxib (M5)

  • Compound Description: 4′-Hydroxymethyl-5-carbonyl imrecoxib (M5) is a metabolite of imrecoxib in rats. It is formed by the oxidation of 4′-hydroxymethyl-5-hydroxyl imrecoxib (M3). []
  • Relevance: As a downstream metabolite of M3, this compound contributes to the overall understanding of imrecoxib's metabolic fate. Though less prominent than M2, characterizing M5 aids in comprehensive metabolic profiling. []

Aldehyde imrecoxib (M-CHO)

  • Compound Description: Aldehyde imrecoxib (M-CHO) is a key intermediate metabolite in the formation of 4′-carboxylic acid imrecoxib (M2) from 4′-hydroxymethyl imrecoxib (M1). []
  • Relevance: This aldehyde intermediate plays a crucial role in the major metabolic pathway of imrecoxib in humans. Understanding its formation and the competition between its oxidation to M2 and reduction back to M1 is important for interpreting in vitro metabolic data and extrapolating it to in vivo situations. []

Celecoxib

  • Compound Description: Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, commonly used in the treatment of osteoarthritis and other inflammatory conditions. [, , , , ]
  • Relevance: Celecoxib serves as a direct comparator to imrecoxib in several studies investigating the efficacy and safety of both drugs in treating axial spondyloarthritis and osteoarthritis. [, , , , ] The studies aim to compare their effectiveness, safety profiles, and potential advantages of one over the other.

Diclofenac

  • Compound Description: Diclofenac is a non-selective nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. []
  • Relevance: Diclofenac is included in a cost-effectiveness analysis comparing different treatment options for osteoarthritis in China, including imrecoxib. [] This analysis helps evaluate the economic implications of using imrecoxib versus other available NSAIDs like diclofenac.

Cannabidiol

  • Compound Description: Cannabidiol is a naturally occurring compound found in the Cannabis sativa plant. It has potential anti-inflammatory properties. []
  • Relevance: In a study investigating the anti-rheumatoid arthritis effect of cannabidiol, imrecoxib serves as a positive control group. [] This study design highlights the shared therapeutic target of both compounds, which is the modulation of inflammatory pathways.
Source and Classification

Imrecoxib belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and specifically acts as a COX-2 inhibitor. Its development was motivated by the need for medications that selectively target COX-2 to minimize gastrointestinal side effects commonly associated with non-selective NSAIDs. The compound is derived from a multi-step synthesis that involves various chemical reactions, including bromination, coupling, and oxidation processes.

Synthesis Analysis

The synthesis of imrecoxib involves several key steps:

  1. Bromination Reaction: The starting material, 2-bromo-4-(methylsulfonyl)acetophenone, undergoes bromination to create an intermediate.
  2. Coupling Reaction: This intermediate is coupled with 4-methylthio phenylboronic acid in the presence of palladium and an inorganic salt to form another intermediate.
  3. Oxidation Reaction: The resulting compound is oxidized using m-chloroperoxybenzoic acid.
  4. Barton-Zard Pyrrole Synthesis: The oxidized product reacts with 2,2-diethoxy-1-isocyano ethane under alkaline conditions.
  5. Hydrogen Peroxide Reaction: The penultimate product is treated with hydrogen peroxide.
  6. N-Alkylation Reaction: Finally, N-alkylation occurs with dipropyl sulfate under alkaline conditions to yield imrecoxib .

This method has been noted for its efficiency and environmental friendliness, making it suitable for large-scale industrial production.

Molecular Structure Analysis

Imrecoxib has a complex molecular structure characterized by several functional groups that contribute to its pharmacological activity. Its molecular formula is C₁₈H₁₉N₃O₄S, and it features a sulfonamide group essential for its activity as a COX-2 inhibitor.

Structural Data

  • Molecular Weight: Approximately 367.42 g/mol
  • Chemical Structure: The compound's structure includes an aromatic ring system and a sulfonamide moiety that plays a crucial role in its interaction with cyclooxygenase enzymes.
Chemical Reactions Analysis

Imrecoxib can undergo various chemical reactions:

  • Oxidation: It can be oxidized to form metabolites such as 4’-carboxyl acid and 4’-hydroxy-methyl derivatives.
  • Substitution Reactions: The compound can participate in substitution reactions involving its aromatic rings and sulfonyl groups .

Common reagents used in these reactions include hydrogen peroxide and m-chloroperoxybenzoic acid as oxidizing agents.

Mechanism of Action

Imrecoxib exerts its pharmacological effects primarily through the selective inhibition of COX-2 enzymes, which are responsible for the production of prostaglandins involved in inflammation and pain signaling.

Process Details

  • Inhibition of COX Enzymes: Imrecoxib demonstrates an IC50 value of approximately 18 nmol/L for COX-2 and 115 nmol/L for COX-1, indicating its selectivity for COX-2 inhibition .
  • Impact on mRNA Expression: The compound selectively reduces COX-2 mRNA levels in human macrophage cell lines, which contributes to its anti-inflammatory effects.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a light yellow solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: Stable under normal conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: Reacts readily with oxidizing agents and can participate in nucleophilic substitution reactions due to the presence of functional groups.

Relevant analyses such as High-Performance Liquid Chromatography (HPLC) are employed for quantifying imrecoxib and its metabolites in biological samples .

Applications

Imrecoxib is primarily used in clinical settings for its anti-inflammatory effects. It has shown efficacy in treating conditions such as:

  • Osteoarthritis
  • Rheumatoid Arthritis
  • Acute Inflammatory Conditions

Research indicates that imrecoxib not only alleviates symptoms but also improves the viability of chondrocytes, suggesting potential benefits in joint health . Its selective action on COX-2 makes it a preferable option over traditional non-selective NSAIDs, reducing the risk of gastrointestinal side effects associated with those medications.

Pharmacological Mechanisms of Action

Selective Cyclooxygenase-2 (COX-2) Inhibition Dynamics

Imrecoxib is a moderately selective COX-2 inhibitor designed through a balanced inhibition strategy targeting both COX-1 and COX-2 isoforms. Its selectivity profile distinguishes it from non-selective NSAIDs (which inhibit COX-1/COX-2 indiscriminately) and earlier coxibs like rofecoxib (with higher COX-2 selectivity). The compound achieves a COX-1/COX-2 inhibitory concentration (IC50) ratio of 6.39, positioning it as a "moderate" inhibitor [1] [6].

Structural Determinants of COX-2 Isozyme Binding Affinity

The molecular architecture of imrecoxib enables its selective binding to COX-2. Its core structure includes:

  • A methylsulphone pharmacophore that forms hydrogen bonds with COX-2-specific residues (e.g., Val523) in the catalytic pocket [6] [7].
  • A biphenyl scaffold with substituted phenyl rings facilitating hydrophobic interactions within the COX-2 side pocket (Val349/Ser530), which is sterically inaccessible in COX-1 [6] [8].
  • Flexible alkyl chains (e.g., ethoxy groups) that optimize orientation in the COX-2 active site, reducing affinity for COX-1 [6].

Molecular dynamics simulations confirm sustained hydrogen bonding (≥80% simulation time) and hydrophobic stabilization in COX-2, explaining its 6.4-fold selectivity over COX-1 [7].

Kinetic Analysis of Balanced COX-1/COX-2 Inhibition Ratios

Imrecoxib exhibits distinct enzyme kinetics:

  • COX-2 inhibition: IC50 = 18 nM, driven by competitive inhibition of arachidonic acid binding [6].
  • COX-1 inhibition: IC50 = 115 nM, indicating weaker but physiologically relevant suppression [6].

Table 1: Selectivity Ratios of COX-2 Inhibitors

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)COX-1/COX-2 Ratio
Imrecoxib115186.39
Celecoxib-7.6-
Rofecoxib-35-
Etoricoxib-106-
Lumiracoxib-515-

This balanced inhibition (ratio <10) preserves basal prostaglandin synthesis via COX-1 while suppressing inflammation-driven COX-2 activity [1] [6].

Modulation of Prostaglandin Biosynthesis Pathways

Impact on Prostaglandin E₂ (PGE₂) Signaling Cascades

Imrecoxib suppresses inflammatory responses primarily by attenuating PGE₂ synthesis:

  • Downregulation of COX-2 mRNA: In LPS-stimulated macrophages, imrecoxib (0.1–10 µM) reduces COX-2 transcription by >50%, limiting PGH₂ substrate availability for PGE₂ synthases [1] [6].
  • PGE₂ reduction: In murine osteoarthritis models, imrecoxib (10 mg/kg/day) decreases synovial PGE₂ levels by 60–70%, disrupting PGE₂/EP receptor signaling that mediates pain and vasodilation [2].
  • Cross-talk with TGF-β1: In pulmonary fibrosis, imrecoxib (20–40 µM) inhibits COX-2/PGE₂-driven TGF-β1 activation, blocking fibroblast proliferation and collagen deposition [4].

Downstream Effects on Inflammatory Mediator Synthesis

Beyond prostaglandins, imrecoxib modulates multiple inflammatory pathways:

  • Macrophage polarization: Promotes M2 anti-inflammatory phenotype (CD206+) over M1 (CD86+), increasing IL-10 and TGF-β while reducing TNF-α, IL-1β, and IL-6 in synovial tissue [2].
  • Matrix metalloproteinase (MMP) suppression: In chondrocytes, imrecoxib-conditioned media downregulate MMP-3/13 expression by >40%, preserving cartilage integrity [2].
  • Cytokine networks: Attenuates NF-κB activation in lung fibroblasts, reducing IL-4/IL-13 secretion and leukocyte infiltration in bronchoalveolar lavage fluid [4].

Table 2: Key Inflammatory Mediators Modulated by Imrecoxib

Experimental ModelMediatorChange vs. ControlImrecoxib Effect
Mouse OA synovium (DMM)TNF-α↓ 55%M1→M2 polarization
Bleomycin-induced lung fibrosisHydroxyproline↓ 40%Collagen inhibition
LPS-stimulated macrophagesIL-1β↓ 65%NF-κB inactivation
Paraquat-exposed A549 cellsFibronectin↓ 50%EMT suppression

OA: Osteoarthritis; DMM: Destabilization of medial meniscus; EMT: Epithelial-mesenchymal transition [2] [4] [5].

Table 3: Structural Features Enabling COX-2 Selectivity

Structural ElementRole in COX-2 BindingInteraction with COX-2 Residues
Methylsulphone groupHydrogen bond acceptorVal523, Arg513
Biphenyl scaffoldHydrophobic pocket occupationVal349, Tyr355
Ethoxy side chainStabilization in secondary pocketSer530, Leu531

Compound Names Mentioned:

  • Imrecoxib
  • Celecoxib
  • Rofecoxib
  • Etoricoxib
  • Lumiracoxib
  • Valdecoxib

Properties

CAS Number

395683-14-4

Product Name

Imrecoxib

IUPAC Name

4-(4-methylphenyl)-3-(4-methylsulfonylphenyl)-1-propyl-2H-pyrrol-5-one

Molecular Formula

C21H23NO3S

Molecular Weight

369.5 g/mol

InChI

InChI=1S/C21H23NO3S/c1-4-13-22-14-19(16-9-11-18(12-10-16)26(3,24)25)20(21(22)23)17-7-5-15(2)6-8-17/h5-12H,4,13-14H2,1-3H3

InChI Key

AXMZZGKKZDJGAZ-UHFFFAOYSA-N

SMILES

CCCN1CC(=C(C1=O)C2=CC=C(C=C2)C)C3=CC=C(C=C3)S(=O)(=O)C

Solubility

Soluble in DMSO

Synonyms

BAP-909; BAP 909; BAP909; Imrecoxib

Canonical SMILES

CCCN1CC(=C(C1=O)C2=CC=C(C=C2)C)C3=CC=C(C=C3)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.